molecular formula C16H17ClFNO B2938658 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one CAS No. 1797875-03-6

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one

Cat. No. B2938658
M. Wt: 293.77
InChI Key: ZPDSITXZEQEKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C16H17ClFNO and its molecular weight is 293.77. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis and Metabolite Analysis

A significant application involves the stereoselective synthesis of active metabolites of potent inhibitors, such as the PI3 kinase inhibitor PKI-179. This process includes stereospecific transformations and stereochemical determinations critical in drug development, showcasing the compound's utility in synthesizing biologically active metabolites with precise stereochemistry (Chen et al., 2010).

Analgesic Activity and Structure-Activity Relationships

Research on 1-phenyl-6-azabicyclo[3.2.1]octanes has provided insights into analgesic and narcotic antagonist activities, highlighting the role of structural and stereochemical variations in modulating these activities. This underscores the compound's relevance in designing balanced antagonist-analgesic agents with minimal dependence potential (Takeda et al., 1977).

Crystal Structure Characterization

The compound has been used in synthesizing structures for X-ray crystallography to determine molecular configurations, demonstrating its application in structural biology and chemistry. Such studies are essential for understanding molecular interactions and designing molecules with desired properties (Wu et al., 2015).

Antiviral and Antibacterial Research

There is ongoing research into the antiviral and antibacterial potential of derivatives of this compound, particularly against influenza A virus and Mycobacterium tuberculosis. This highlights its potential utility in developing new therapeutic agents against infectious diseases (Oka et al., 2001; Sankar & Pandiarajan, 2010).

properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFNO/c17-14-5-2-6-15(18)13(14)9-10-16(20)19-11-3-1-4-12(19)8-7-11/h1-3,5-6,11-12H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDSITXZEQEKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one

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